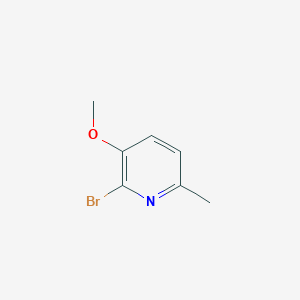

2-Bromo-3-methoxy-6-methylpyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJFCUIDDZMCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450071 | |

| Record name | 2-bromo-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-22-5 | |

| Record name | 2-bromo-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Contextual Significance of Pyridine Derivatives in Organic Synthesis

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in the realm of organic chemistry. globalresearchonline.net Structurally related to benzene, with one CH group replaced by a nitrogen atom, pyridine's aromaticity and the presence of the nitrogen atom confer unique properties that make its derivatives highly sought after. globalresearchonline.net These compounds are not only prevalent in natural products like certain alkaloids and vitamins but also form the core of numerous synthetic pharmaceuticals, agrochemicals, and functional materials. nih.gov

The incorporation of a nitrogen atom into the aromatic ring makes pyridine and its derivatives polar and capable of engaging in hydrogen bonding, which can enhance the solubility and bioavailability of molecules. researchgate.net This characteristic is particularly advantageous in drug discovery and development. nih.govresearchgate.net Furthermore, the pyridine ring can be readily functionalized, allowing for a wide range of chemical transformations and the introduction of diverse substituents. nih.gov This versatility has led to the development of a vast library of pyridine-based compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anticonvulsant properties. globalresearchonline.net The adaptability of pyridine derivatives as both reactants and starting materials for structural modifications underscores their enduring importance in synthetic organic chemistry. researchgate.net

The Strategic Importance of 2 Bromo 3 Methoxy 6 Methylpyridine As a Synthetic Synthon

2-Bromo-3-methoxy-6-methylpyridine is a strategically important synthon, a building block used in chemical synthesis, due to the specific arrangement of its functional groups. chem960.comuni-tuebingen.de The bromine atom at the 2-position, the methoxy (B1213986) group at the 3-position, and the methyl group at the 6-position of the pyridine (B92270) ring each play a crucial role in its reactivity and utility.

The bromine atom is a key feature, serving as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of carbon and nitrogen-based substituents at this position, enabling the construction of complex molecular architectures. The bromine can also participate in nucleophilic substitution reactions. cymitquimica.com

The methoxy group at the 3-position and the methyl group at the 6-position influence the electronic properties and steric environment of the pyridine ring. These substituents can direct the regioselectivity of subsequent reactions and modulate the biological activity of the final products. The presence of these groups provides a pre-functionalized scaffold, saving synthetic steps and allowing for more efficient and targeted synthesis.

Below is a table detailing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 24207-22-5 |

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Solid |

This data is compiled from multiple sources. nih.govsynthonix.comsigmaaldrich.com

An Overview of Research Trajectories Involving 2 Bromo 3 Methoxy 6 Methylpyridine

Precursor-Based Synthetic Pathways to this compound

The selection of the starting material is a crucial determinant of the synthetic route employed to produce this compound. Common strategies begin with precursors that are subsequently functionalized to introduce the required bromo, methoxy (B1213986), and methyl groups onto the pyridine core.

A primary and efficient method for synthesizing this compound involves the methylation of its hydroxylated precursor, 2-Bromo-3-hydroxy-6-methylpyridine. chemicalbook.comchemicalbook.com This reaction, a classic Williamson ether synthesis, is widely employed due to its high efficiency and the relative availability of the starting materials. nih.govfrontierspecialtychemicals.com

The process typically involves treating 2-Bromo-3-hydroxy-6-methylpyridine with a methylating agent in the presence of a base. chemicalbook.com A common methylating agent is iodomethane (B122720) (methyl iodide), while the base, often a carbonate like potassium carbonate, serves to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the methyl iodide in a nucleophilic substitution reaction to form the desired methoxy group. chemicalbook.com The reaction is generally carried out in a suitable organic solvent, such as acetone (B3395972), and heated to reflux to ensure completion. chemicalbook.com One documented synthesis reported a high yield of 88.3% for this conversion, demonstrating the effectiveness of this pathway. chemicalbook.com

Table 1: Methylation of 2-Bromo-3-hydroxy-6-methylpyridine

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield |

|---|

An alternative synthetic approach involves the direct bromination of a substituted methoxypyridine precursor. This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyridine ring. The synthesis of related bromo-methoxy-pyridine derivatives has been achieved using brominating agents such as N-bromosuccinimide (NBS). pharm.or.jp For instance, the bromination of a 2-methoxy-6-methylaminopyridine-3-carboxylic acid derivative with NBS in N,N-dimethylformamide (DMF) at 80 °C has been shown to be an effective method. pharm.or.jp This suggests that a similar strategy could be applied to 3-methoxy-6-methylpyridine, where the position of bromination would be directed by the existing methoxy and methyl substituents on the pyridine ring.

Synthesizing this compound can also be accomplished starting from dihalogenated pyridine intermediates. This pathway relies on the differential reactivity of halogen substituents on the pyridine ring, allowing for selective nucleophilic substitution. abertay.ac.uk For example, a methoxy group can be introduced by reacting a dihalopyridine, such as a dichloropyridine derivative, with a methoxide (B1231860) source like sodium methoxide. pharm.or.jpnih.gov

Research on the synthesis of related methoxypyridine esters has shown that treating methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can lead to the formation of the 2-methoxy derivative as the main product in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). pharm.or.jpnih.gov This regioselectivity is a key aspect of the synthesis, as the position of the incoming nucleophile is crucial. The bromine atom, which is already present or introduced in a separate step, can participate in further nucleophilic substitution or coupling reactions, highlighting the utility of this class of compounds as versatile intermediates. cymitquimica.com

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. The choice of catalysts, reagents, solvents, and temperature can profoundly influence the reaction's outcome, efficiency, and regioselectivity.

The selection of reagents is fundamental to the success of the synthesis. In the methylation of 2-Bromo-3-hydroxy-6-methylpyridine, potassium carbonate acts as a crucial base to facilitate the formation of the ether linkage, while iodomethane serves as the methyl source. chemicalbook.com The molar ratio of these reagents to the substrate is optimized to drive the reaction to completion, resulting in high yields. chemicalbook.com

In other related syntheses, such as those involving nucleophilic substitution on dihalogenated pyridines, the choice of base and nucleophile is critical. For instance, the use of potassium tert-butoxide in methanol (B129727) can be employed to generate a methoxide anion for substitution reactions. pharm.or.jp Similarly, brominating agents like N-bromosuccinimide (NBS) are specifically chosen for their ability to provide an electrophilic bromine source under relatively mild conditions, which is essential for the selective bromination of activated pyridine rings. pharm.or.jp

Solvents and temperature are not merely reaction media but play an active role in determining synthetic outcomes, particularly in regioselective reactions. pharm.or.jp In the methylation of hydroxylated pyridine precursors, solvents like acetone or DMF are often used, with heating to ensure the reaction proceeds at a reasonable rate. chemicalbook.com For example, one procedure specifies heating a mixture in acetone under reflux overnight, while another heats the reactants in DMF at 100°C for 45 minutes. chemicalbook.com

The profound impact of the solvent is clearly demonstrated in nucleophilic substitution reactions on dihalogenated pyridines. Studies have shown that the choice of solvent is critical for controlling which halogen is substituted. pharm.or.jp For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide yields the 2-methoxy product preferentially in solvents like THF and CH2Cl2. pharm.or.jpnih.gov However, conducting the same reaction in methanol (MeOH) can shift the selectivity, favoring the formation of the 6-methoxy isomer. pharm.or.jp Furthermore, using a more polar and ionizing solvent like N,N-dimethylformamide (DMF) can sometimes lead to disubstituted products. pharm.or.jp This indicates that solvent polarity and its ability to solvate transition states are key factors in controlling the regiochemical outcome of the synthesis. pharm.or.jp

Table 2: Solvent Effects on Regioselectivity of Methoxylation of Dihalopyridines

| Substrate | Nucleophile | Solvent | Temperature | Major Product |

|---|---|---|---|---|

| Methyl 2,6-difluoropyridine-3-carboxylate | Sodium Methoxide | THF | 5°C | 2-methoxy derivative pharm.or.jp |

| Methyl 2,6-difluoropyridine-3-carboxylate | Sodium Methoxide | CH2Cl2 | 5°C | 2-methoxy derivative pharm.or.jp |

| Methyl 2,6-difluoropyridine-3-carboxylate | Sodium Methoxide | MeOH | 5°C | 6-methoxy derivative pharm.or.jp |

Regiochemical Control and Selectivity in this compound Synthesis

The regiochemical outcome of the synthesis of this compound is critically influenced by the directing effects of the substituents already present on the pyridine ring. The interplay of electronic and steric factors governs the position of incoming electrophiles or nucleophiles, making the selection of the starting material and reaction conditions paramount for achieving the desired 2-bromo-3-methoxy-6-methyl substitution pattern.

A prevalent and effective strategy for the synthesis of this compound involves a two-step process commencing with 2-bromo-3-hydroxy-6-methyl-pyridine. In this approach, the initial bromination of a hydroxypyridine derivative establishes the bromine atom at the 2-position. The subsequent step involves the methylation of the hydroxyl group to yield the final methoxy-substituted product.

A typical experimental procedure involves the reaction of 2-bromo-3-hydroxy-6-methyl-pyridine with a methylating agent, such as iodomethane, in the presence of a base like potassium carbonate and a suitable solvent like acetone. chemicalbook.com The mixture is heated under reflux to drive the reaction to completion. This method has been reported to produce this compound in high yield. chemicalbook.com

Table 1: Synthesis of this compound chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2-Bromo-3-hydroxy-6-methyl-pyridine | Potassium carbonate, Iodomethane | Acetone | Reflux, overnight | This compound | 88.3% |

The high regioselectivity observed in this synthetic route is a direct consequence of the pre-existing substitution pattern. With the bromine atom already in place at the 2-position, the subsequent O-methylation of the hydroxyl group at the 3-position is a straightforward transformation that does not affect the substitution on the pyridine ring.

Direct bromination of 3-methoxy-6-methylpyridine presents a more complex challenge in terms of regiochemical control. The methoxy group at the 3-position is an activating, ortho-para directing group. This electronic influence would preferentially direct an incoming electrophile, such as a bromine cation, to the positions ortho and para to it, namely the 2, 4, and 6 positions. However, the pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, particularly at the 2- and 6-positions. The methyl group at the 6-position is a weakly activating, ortho-para directing group.

The combined directing effects of the methoxy and methyl groups, along with the deactivating nature of the pyridine ring, make the selective bromination at the 2-position a challenging endeavor. The electron-donating methoxy group strongly activates the 2- and 4-positions for electrophilic attack. Therefore, direct bromination of 3-methoxy-6-methylpyridine would likely lead to a mixture of products, with substitution at the 4-position being a significant possibility, thus diminishing the selectivity for the desired 2-bromo isomer. To circumvent this, multi-step synthetic strategies, such as the one starting from 2-bromo-3-hydroxy-6-methyl-pyridine, are often employed to ensure the precise placement of the functional groups.

Strategic Applications of 2 Bromo 3 Methoxy 6 Methylpyridine in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Architectures

2-Bromo-3-methoxy-6-methylpyridine serves as a crucial starting material for the synthesis of intricate heterocyclic structures. The bromine atom at the 2-position is particularly reactive and can be readily displaced or participate in various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the formation of more complex and functionally diverse heterocyclic systems. evitachem.com The presence of the methoxy (B1213986) and methyl groups further influences the reactivity and regioselectivity of these transformations, enabling chemists to construct specific molecular frameworks with high precision.

The versatility of this compound in building complex heterocycles is showcased in its use in domino reactions. For instance, it can undergo a sequence of reactions, including oxygen incorporation, Buchwald-Hartwig-type amination, and C-H bond activation, to yield multi-heteroarylated 2-pyridone products. nih.gov This approach allows for the efficient assembly of complex structures from a relatively simple starting material.

Precursor in the Synthesis of Biologically Active Molecules

The pyridine (B92270) scaffold is a common feature in many biologically active compounds, including pharmaceuticals. google.com this compound is a valuable precursor for the synthesis of such molecules due to the modifiable nature of its substituents. evitachem.comchem960.comsmolecule.com The bromine atom can be readily converted to other functional groups, enabling the exploration of a wide chemical space and the optimization of biological activity. evitachem.com

Research has shown that derivatives of this compound exhibit a range of biological activities. For example, certain sulfonamide methoxypyridine derivatives, synthesized from related bromo-methoxy-pyridine precursors, have been investigated as potential inhibitors of PI3K/mTOR, a key signaling pathway in cancer. Furthermore, other functionalized pyridine derivatives have been explored for their potential in treating inflammatory and neurological disorders. smolecule.com

Intermediate in Agrochemical Development

The development of new and effective agrochemicals often relies on the synthesis of novel heterocyclic compounds. evitachem.comchem960.com this compound serves as a key intermediate in this field. Its chemical reactivity allows for the systematic modification of the pyridine core, leading to the generation of libraries of compounds that can be screened for desired herbicidal, insecticidal, or fungicidal properties. The ability to introduce various functional groups through reactions at the bromine position is a significant advantage in the search for new agrochemical agents. evitachem.com For instance, the related compound Nikkomycin Z, which contains a hydroxypyridine core, is a potent fungicide. researchgate.net

Design and Synthesis of Functionalized Pyridine Derivatives

The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound an ideal starting point for the rational design and synthesis of a wide array of functionalized pyridine derivatives. evitachem.com The bromine atom is a versatile handle for introducing diverse functionalities through various synthetic methodologies, including Suzuki and other palladium-catalyzed cross-coupling reactions. mdpi.com

The synthesis of these derivatives allows for the fine-tuning of the electronic and steric properties of the pyridine ring. This control is crucial for a variety of applications, from the development of new materials to the synthesis of ligands for catalysis. nih.gov The ability to create a diverse range of substituted pyridines from a single, readily available precursor highlights the strategic importance of this compound in modern organic synthesis. uni-muenchen.de

Advanced Spectroscopic Characterization and Structural Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Bromo-3-methoxy-6-methylpyridine, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the methyl and methoxy (B1213986) protons, as well as the aromatic protons on the pyridine (B92270) ring.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the following characteristic peaks are observed: a singlet at approximately 2.46 ppm corresponding to the three protons of the methyl group (CH₃) at position 6, and a singlet at around 3.87 ppm attributed to the three protons of the methoxy group (OCH₃) at position 3. chemicalbook.com The two aromatic protons on the pyridine ring appear as a singlet at about 7.04 ppm. chemicalbook.com The integration of these signals confirms the presence of three, three, and two protons for the methyl, methoxy, and pyridine ring protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.46 | Singlet | 3H | 6-CH₃ |

| ~3.87 | Singlet | 3H | 3-OCH₃ |

| ~7.04 | Singlet | 2H | Pyridine H-4, H-5 |

Solvent: CDCl₃, Frequency: 500 MHz. Data sourced from ChemicalBook. chemicalbook.com

The specific chemical shifts and splitting patterns are crucial for distinguishing this compound from its isomers. For instance, the absence of a methoxy signal would be indicative of an analog like 2-bromo-6-methylpyridine.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, the molecular formula is C₇H₈BrNO. nih.gov The expected monoisotopic mass is approximately 200.97893 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to this mass. The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

While a full fragmentation analysis is not detailed in the available search results, mass spectrometry serves as a critical tool for confirming the molecular weight and elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the methoxy and methyl groups, as well as the pyridine ring. For example, C-O stretching vibrations associated with the methoxy group are typically observed in the region of 1250-1000 cm⁻¹. A study on the related compound 2-methoxy-6-methyl pyridine identified C-C stretching vibrations at 1753 and 1612 cm⁻¹ in the FT-IR spectrum. researchgate.net While specific IR data for this compound is not available in the provided results, the technique is fundamental for verifying the presence of its key functional groups.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the search results, this technique has been successfully applied to various pyridine derivatives to confirm their molecular structures. researchgate.netmdpi.com For instance, the structures of several substituted pyridine derivatives have been confirmed by single-crystal X-ray diffraction, providing unambiguous evidence of their molecular geometry, bond lengths, and bond angles. researchgate.net This powerful technique remains a crucial tool for the unequivocal structural elucidation of new derivatives synthesized from this compound.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Methoxy 6 Methylpyridine

Quantum Chemical Calculations (DFT and HF) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are pivotal in elucidating the electronic structure of molecules. These calculations offer a detailed picture of the molecule's geometry, energy, and orbital distributions.

Geometry Optimization and Energetic Profiles

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For the related compound, 2-Bromo-3-hydroxy-6-methyl pyridine (B92270), calculations performed using the B3LYP method with a 6-311G(d,p) basis set have determined the optimized bond lengths and angles. researchgate.net It is anticipated that the geometry of 2-Bromo-3-methoxy-6-methylpyridine would exhibit similar trends, with the pyridine ring maintaining its planarity and specific bond lengths influenced by the electronic effects of the bromo, methoxy (B1213986), and methyl substituents. The total energy of the optimized structure provides a measure of its stability. For 2-Bromo-3-hydroxy-6-methyl pyridine, the total energy was calculated to be approximately -2936.4687 atomic units (a.u.) using the B3LYP/6-311G(d,p) method. researchgate.net

A comparison of calculated and experimental geometric parameters for the hydroxy analogue shows good agreement, validating the computational approach. researchgate.net This lends confidence to the predicted geometry for the methoxy derivative.

Table 1: Selected Optimized Geometric Parameters for a Related Pyridine Derivative

This table presents theoretical data for the closely related compound 2-Bromo-3-hydroxy-6-methyl pyridine, calculated using the B3LYP/6-311G(d,p) method, as a proxy for understanding the structural characteristics of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.894 Å |

| C-O | 1.347 Å | |

| C-N (ring) | 1.313 Å, 1.338 Å | |

| Bond Angle | C-C-Br | 125.0° |

| C-N-C | 116.4° |

Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(12):411-417. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For 2-Bromo-3-hydroxy-6-methyl pyridine, the HOMO energy was calculated to be -0.24189 a.u. and the LUMO energy was -0.04354 a.u., resulting in a HOMO-LUMO energy gap of 5.39512 eV. researchgate.net A smaller energy gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many pyridine derivatives, the HOMO is often localized on the pyridine ring and substituents with lone pairs, while the LUMO is distributed over the aromatic system.

Table 2: Frontier Orbital Energies and Energy Gap for a Related Pyridine Derivative

This table shows the calculated HOMO and LUMO energies and the resulting energy gap for 2-Bromo-3-hydroxy-6-methyl pyridine, providing an estimation of the electronic reactivity profile for this compound.

| Parameter | Energy (a.u.) | Energy (eV) |

| HOMO | -0.24189 | -6.582 |

| LUMO | -0.04354 | -1.185 |

| Energy Gap | 0.19835 | 5.397 |

Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(12):411-417. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In a study of 2-Bromo-3-hydroxy-6-methyl pyridine, the MEP map was generated to identify reactive sites. jocpr.com It is expected that for this compound, the regions of most negative potential would be located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. The bromine atom would likely show a region of slightly positive potential on its outermost surface (the σ-hole), which can be involved in halogen bonding.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies for this compound are not extensively reported in the literature, research on similar pyridine derivatives highlights their potential as ligands for various biological targets. For instance, studies on other bromo-substituted pyridines have explored their interactions with enzymes and receptors. mdpi.com Such studies typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The binding energy, calculated in kcal/mol, provides a quantitative measure of the stability of the ligand-target complex.

Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties. These descriptors are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR).

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

For 2-Bromo-3-hydroxy-6-methyl pyridine, these descriptors have been calculated to provide a deeper understanding of its reactivity. researchgate.net

Table 3: Calculated Quantum Chemical Descriptors for a Related Pyridine Derivative

This table presents the calculated values of various quantum chemical descriptors for 2-Bromo-3-hydroxy-6-methyl pyridine, offering insights into the chemical reactivity and stability of this compound.

| Descriptor | Value |

| Ionization Potential (I) | 6.582 eV |

| Electron Affinity (A) | 1.185 eV |

| Electronegativity (χ) | 3.8835 |

| Chemical Hardness (η) | 2.6985 |

| Global Softness (S) | 0.1853 |

| Electrophilicity Index (ω) | 2.795 |

Source: Derived from data in Journal of Chemical and Pharmaceutical Research, 2014, 6(12):411-417. researchgate.net

Correlation between Computational Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For substituted pyridines, this often involves comparing calculated vibrational frequencies with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

In the study of 2-Bromo-3-hydroxy-6-methyl pyridine, the calculated vibrational frequencies showed good agreement with experimental values after applying a scaling factor. researchgate.net This correlation provides confidence in the accuracy of the computational method and the assignment of vibrational modes. Similarly, theoretical UV-Vis absorption spectra can be compared with experimental measurements to validate the calculated electronic transitions. While specific experimental spectroscopic data for this compound is not detailed in the searched literature, the strong correlation found for its hydroxy analogue suggests that computational methods can reliably predict the spectroscopic properties of this class of compounds. researchgate.netjocpr.com

Synthesis and Reactivity of Chemical Analogs and Derivatives of 2 Bromo 3 Methoxy 6 Methylpyridine

Systematic Modification of Substituents on the Pyridine (B92270) Ring

The reactivity of 2-Bromo-3-methoxy-6-methylpyridine is defined by the interplay of its three substituents: the bromo, methoxy (B1213986), and methyl groups. Each of these provides a handle for systematic modification, allowing chemists to fine-tune the molecule's steric and electronic properties.

The bromine atom at the C-2 position is the most versatile functional group for modification. Being adjacent to the ring nitrogen, it is highly susceptible to displacement through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds, effectively replacing the bromine with a wide range of aryl or alkyl groups. researchgate.net The strategic placement of the bromine atom also makes it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amines, thiols, and alkoxides. The reactivity of this position is influenced by the electronic nature of the other substituents.

The methoxy group at the C-3 position is an electron-donating group, which influences the regioselectivity and rate of reactions on the pyridine ring. While more stable than the bromo group, it can be a site for chemical modification, typically involving ether cleavage to reveal a hydroxyl group (as seen in its precursor, 2-bromo-3-hydroxy-6-methylpyridine). chemicalbook.comjocpr.com This hydroxyl group can then be used for further functionalization.

The methyl group at the C-6 position can also be a site for chemical transformation. For example, the benzylic C-H bonds of alkylpyridines can undergo addition reactions. researchgate.net Furthermore, the methyl group can participate in condensation and cyclization reactions to build fused heterocyclic systems. rsc.org Studies on related substituted pyridines have shown that the position of a methyl group significantly impacts the reactivity of a halogen at another position; for instance, the reaction rates of 2-bromopyridines with methoxide (B1231860) are in the order of 2-halogeno- > 2-halogeno-3-methyl- > 2-halogeno-5-methyl-pyridine. rsc.org

Table 1: Examples of Systematic Modifications on Substituted Pyridines This table is interactive. Click on the headers to sort.

| Starting Material | Reaction Type | Resulting Structure | Purpose of Modification |

|---|---|---|---|

| 2-Bromopyridine derivative | Suzuki-Miyaura Coupling | 2-Arylpyridine derivative | C-C bond formation, introduction of aryl groups |

| 2-Bromopyridine derivative | Nucleophilic Aromatic Substitution | 2-Aminopyridine derivative | Introduction of nitrogen-based nucleophiles |

| 3-Cyano-6-methylpyridine-2(1H)-thione | Reaction with methyllithium | 3-Acetyl-6-methylpyridine-2(1H)-thione | Conversion of a cyano group to an acetyl group researchgate.net |

Investigation of Regioisomeric Bromomethoxy-methylpyridines

The specific arrangement of substituents on the pyridine ring is crucial for its chemical behavior. Investigating the regioisomers of this compound—compounds with the same atoms but different arrangements—reveals significant differences in reactivity and properties. The IUPAC numbering of the pyridine ring begins with the nitrogen atom at position 1. smolecule.com

The uniqueness of each isomer stems from the distinct electronic and steric environment created by the placement of the bromine atom, the electron-donating methoxy group, and the methyl group. smolecule.com For example, in this compound, the bromine atom is at an electron-deficient position ortho to the ring nitrogen, making it reactive towards nucleophilic attack and organometallic cross-coupling.

In contrast, an isomer like 5-Bromo-3-methoxy-2-methylpyridine places the bromine at the 5-position. smolecule.com Here, the bromine is para to the nitrogen and meta to the methoxy group, leading to a different electronic distribution and thus altered reactivity in substitution reactions. The steric hindrance around the bromine atom also differs significantly between isomers, which can affect the accessibility of the reaction site for incoming reagents. smolecule.com The study of such isomers is critical for understanding structure-activity relationships, particularly in medicinal chemistry, where precise positioning of functional groups is essential for biological targeting.

Table 2: Comparison of Regioisomeric Bromomethoxy-methylpyridines This table is interactive. Click on the headers to sort.

| Compound Name | Structure | Key Positional Differences |

|---|---|---|

| This compound | Br at C2, OMe at C3, Me at C6 | Bromine is ortho to nitrogen, adjacent to the methoxy group. |

| 5-Bromo-3-methoxy-2-methylpyridine | Br at C5, OMe at C3, Me at C2 | Bromine is para to nitrogen, meta to the methoxy group. smolecule.com |

Synthesis of Polyfunctionalized Pyridine Scaffolds

A key application of this compound is its use as a foundational scaffold for constructing more complex, polyfunctionalized molecules. Its inherent functionality allows for a stepwise and controlled elaboration of the molecular structure. Researchers can leverage the differential reactivity of the substituent groups to build intricate chemical architectures.

For example, the bromine atom at the C-2 position serves as a primary anchor point for diversification. Through palladium-catalyzed cross-coupling reactions, complex fragments can be appended to the pyridine core. researchgate.net Following this initial step, the other positions can be targeted. The methyl group, for instance, can be used as a handle for cyclization reactions. The reaction of 2-alkylpyridines with alkynes to form indolizine (B1195054) ring systems is a powerful demonstration of this strategy, creating fused bicyclic heterocycles from a simple monocyclic precursor. rsc.org

Furthermore, additional functional groups can be introduced onto the pyridine ring itself through electrophilic substitution, although the existing electron-donating groups (methoxy and methyl) will direct incoming electrophiles to specific positions. The synthesis of highly substituted molecules, such as 3-bromo-2-(cyclohex-2-en-1-yl)-5-iodoisonicotinonitrile, showcases the potential to build pyridine scaffolds bearing multiple, distinct functional groups, each of which can be used for subsequent chemical transformations. d-nb.info This approach is invaluable for creating molecules with precisely tailored properties for specific applications.

Role of this compound in Diverse Heterocyclic Compound Libraries

In modern drug discovery, the generation of compound libraries containing a large number of structurally related molecules is a critical strategy for identifying new therapeutic agents. researchgate.net this compound is an ideal starting scaffold for the creation of such libraries due to the reliable and versatile chemistry of its bromo substituent.

The utility of this compound lies in its capacity to serve as a common intermediate for parallel synthesis. By utilizing the Suzuki-Miyaura cross-coupling reaction, for example, a single starting material (this compound) can be reacted with a large panel of different boronic acids. researchgate.net This allows for the rapid and efficient generation of a library of analogs where the C-2 position is decorated with a wide variety of substituents. Each compound in the library retains the core 3-methoxy-6-methylpyridine fragment but possesses a unique side chain, leading to a diverse set of molecules for biological screening.

This library-based approach, enabled by versatile building blocks like this compound, accelerates the process of lead identification and optimization in medicinal chemistry. The ability to systematically vary a specific part of the molecule while keeping the core constant helps researchers to establish clear structure-activity relationships (SARs), guiding the design of more potent and selective drug candidates. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies

The current synthesis of 2-bromo-3-methoxy-6-methylpyridine often involves multi-step processes that may not align with the principles of green chemistry. A primary goal for future research is the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, milder reaction conditions, and processes that minimize the formation of byproducts.

One promising avenue is the exploration of biocatalysis. The use of enzymes or whole microorganisms to perform chemical transformations offers a potential alternative to traditional chemical synthesis. Enzymes can exhibit high selectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact. Research in this area would focus on identifying or engineering enzymes capable of regioselectively brominating and methoxylating the pyridine (B92270) ring, or intermediates thereof.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom at the 2-position and the potential for C-H activation at other positions on the pyridine ring make this compound a versatile substrate for various chemical transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to further exploit this reactivity.

Palladium-catalyzed cross-coupling reactions are already a cornerstone for modifying this compound. However, there is always a need for more efficient, selective, and robust catalysts. Research into new phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and non-palladium-based catalysts (e.g., nickel, copper) could lead to improved yields, broader substrate scope, and milder reaction conditions. For instance, while some ruthenium-catalyzed reactions have shown limitations with substrates like 2-bromo-3-methoxypyridine (B21398) due to the electronic influence of the methoxy (B1213986) group, further catalyst development could overcome these challenges.

A significant area of emerging research is the direct C-H functionalization of pyridines. nih.gov While the bromine atom provides a reliable handle for cross-coupling, the ability to selectively activate and functionalize other C-H bonds on the ring would open up new synthetic possibilities. This is particularly challenging for the C-3 and C-4 positions. nih.gov Future work may involve the use of directing groups or specialized transition metal catalysts to achieve regioselective C-H arylation, borylation, or silylation at positions other than the one bearing the bromine atom. nih.gov

Advanced Materials Science Applications

The unique electronic properties of the pyridine ring, modified by the bromo, methoxy, and methyl substituents, suggest potential applications for this compound and its derivatives in materials science. Pyridine-containing molecules are known to be useful in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

Future research could explore the incorporation of this compound-based units into larger conjugated systems. The ability to tune the electronic properties through cross-coupling reactions at the bromine position would be highly advantageous in designing materials with specific optical and electronic characteristics. The development of polymers and dendrimers containing this moiety could lead to new materials with applications in sensing, catalysis, and optoelectronics.

Expanding the Scope in Medicinal Chemistry and Agrochemical Research

Pyridine derivatives are a well-established class of compounds in both medicinal chemistry and agrochemical research. chem960.com The specific substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel biologically active molecules.

In medicinal chemistry, this compound can serve as a key intermediate for the synthesis of potential drug candidates. The different functional groups allow for the systematic exploration of the chemical space around the pyridine core to optimize interactions with biological targets such as enzymes or receptors. Future research will likely involve the synthesis and biological evaluation of a wide range of derivatives, where the bromine atom is replaced with various pharmacophoric groups.

Similarly, in agrochemical research, this compound can be used as a starting material for the discovery of new herbicides, fungicides, and insecticides. The pyridine core is present in many existing agrochemicals, and the unique substitution pattern of this compound offers the potential to create novel active ingredients with improved efficacy, selectivity, or environmental profiles. Research efforts will focus on synthesizing libraries of derivatives and screening them for desirable agrochemical properties.

常见问题

Basic Research Question

- HPLC-MS : Quantifies purity and detects degradation products (e.g., demethylation or bromine loss) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for long-term storage.

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons (δ 3.8–4.0 ppm) serving as diagnostic signals .

Stability studies should include accelerated aging tests under controlled humidity (40–60% RH) and temperature (4°C to 25°C) .

How can computational chemistry methods be integrated with experimental data to predict the regioselectivity of electrophilic attacks on this compound?

Advanced Research Question

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic hotspots. For example, the 5-position is often more reactive due to lower LUMO energy .

- Molecular Dynamics (MD) simulations : Predict solvent effects on reaction pathways.

- Benchmarking : Validate computational predictions with experimental substituent effects (e.g., comparing bromine vs. chlorine analogs) .

A combined DFT and NMR study on 2-Bromo-6-methoxypyridine demonstrated >90% accuracy in predicting nitration regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。